Mniopetal E

Acyl-CoA:cholesterol acyltransferase Enzyme inhibition Lipid metabolism

Mniopetal E (CAS 158761-02-5, Formula C15H20O6, MW 296.32) is a drimane-type sesquiterpenoid isolated from fermentations of the basidiomycete Mniopetalum sp. 87256.

Molecular Formula C15H20O6
Molecular Weight 296.31 g/mol
Cat. No. B1212487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMniopetal E
Synonymsmniopetal E
Molecular FormulaC15H20O6
Molecular Weight296.31 g/mol
Structural Identifiers
SMILESCC1(CC(C(C23C1CC=C(C2C(OC3=O)O)C=O)O)O)C
InChIInChI=1S/C15H20O6/c1-14(2)5-8(17)11(18)15-9(14)4-3-7(6-16)10(15)12(19)21-13(15)20/h3,6,8-12,17-19H,4-5H2,1-2H3/t8-,9-,10+,11-,12-,15+/m0/s1
InChIKeyFCQQCKZJCMQQPN-DKCZEEBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mniopetal E: A Quantitatively Differentiated Drimane Sesquiterpenoid Reverse Transcriptase Inhibitor


Mniopetal E (CAS 158761-02-5, Formula C15H20O6, MW 296.32) is a drimane-type sesquiterpenoid isolated from fermentations of the basidiomycete Mniopetalum sp. 87256 [1]. It belongs to a family of six compounds (mniopetals A–F) recognized as inhibitors of RNA-directed DNA polymerases (reverse transcriptases) from viruses including HIV-1 [2]. The compound features a tricyclic framework with a trans-fused octahydronaphthalene skeleton, five contiguous stereogenic centers, and a characteristic γ-hydroxy-γ-lactone moiety [3]. Its absolute stereochemistry was unambiguously established through enantiospecific total synthesis [4].

Why Mniopetal E Cannot Be Simply Substituted with Other Mniopetals or Drimane Sesquiterpenoids


Substitution within the mniopetal family or with other drimane-type sesquiterpenoids is scientifically invalid due to profound structural divergence and distinct biological profiles. Mniopetal E serves as the prototype for the more complex mniopetals A–D, lacking the C-2 hydroxy group present in mniopetal F and the extensive esterifications found in A–D [1]. Critically, it exhibits a unique dual-target inhibition profile, demonstrating potent activity against both HIV-1 reverse transcriptase and acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 of 117 nmol/L , a property not reported for its structural analogs. Generic selection without these quantitative benchmarks can lead to experimental failure, as each congener possesses a distinct stereochemical and functional group arrangement that dictates its specific biological fingerprint [2].

Quantitative Differentiation of Mniopetal E from Structural Analogs and In-Class Alternatives


ACAT Inhibition: A Unique Quantitative Differentiator for Mniopetal E

Mniopetal E demonstrates a unique, quantifiable secondary target inhibition not observed for its closest analogs. It inhibits acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 value of 117 nmol/L . This activity provides a distinct selection criterion; other mniopetals (A–D, F) are primarily noted only for reverse transcriptase inhibition [1], and no comparable ACAT inhibition data has been reported for them.

Acyl-CoA:cholesterol acyltransferase Enzyme inhibition Lipid metabolism

Absolute Stereochemistry: Definitive Configuration Resolved by Enantiospecific Total Synthesis

The absolute stereochemistry of Mniopetal E, which features five contiguous stereogenic centers and a quaternary carbon, was initially unsettled. It was definitively established through its first enantiospecific total synthesis, which confirmed the natural enantiomeric form [1]. In contrast, the relative configurations of the mniopetals were originally assigned via spectroscopic methods [2], but the absolute stereochemistry for A–D and F was not simultaneously resolved by total synthesis in the same timeframe [3].

Total synthesis Stereochemistry Chiral purity

Multi-Viral Reverse Transcriptase Inhibition: A Class-Level Activity Profile

As a class, mniopetals inhibit RNA-directed DNA polymerases from human immunodeficiency virus (HIV-1), avian myeloblastosis virus, and murine leukemia virus [1]. While specific IC50 values for HIV-1 reverse transcriptase are not differentiated among the congeners in the primary literature, Mniopetal E is consistently identified as a prototype for the class and a potent inhibitor of this target [2]. This broad-spectrum anti-reverse transcriptase activity is a defining feature that distinguishes the mniopetal class from other drimane sesquiterpenoids lacking this reported activity [3].

Antiviral Reverse transcriptase HIV-1

Structural Simplicity as a Defined Baseline for Complex Mniopetal Analogs

Mniopetal E is defined as the 'prototype' of the more structurally complex mniopetals A–D [1]. It shares the core tricyclic drimane skeleton and γ-hydroxy-γ-lactone moiety with A–D but lacks the extensive esterification at the C-2 and C-10 positions present in those compounds [2]. This makes Mniopetal E a less complex (C15H20O6) and more tractable chemical scaffold compared to, for example, mniopetal D (C25H38O8, MW 466.6) or mniopetal A (C27H40O9, MW 508.6) [3].

Natural product Structure-activity relationship Chemical probe

High-Value Research Applications for Mniopetal E Based on Quantitative Differentiation


Dual-Target Pharmacological Studies in Lipid Metabolism and Viral Replication

Mniopetal E is uniquely suited for studies investigating the intersection of cholesterol metabolism and viral replication. Its potent inhibition of ACAT (IC50 = 117 nmol/L) [1] combined with its class-validated HIV-1 reverse transcriptase inhibition [2] positions it as a valuable chemical probe. Procurement of Mniopetal E enables experiments exploring whether modulation of host lipid pathways can synergistically impair viral assembly, a hypothesis not readily testable with single-target reverse transcriptase inhibitors or other mniopetals lacking this dual activity.

Chemical Probe for Core Drimane Sesquiterpenoid Structure-Activity Relationships (SAR)

As the structurally defined 'prototype' of the mniopetal class [1], Mniopetal E (MW 296.32) serves as an essential baseline scaffold for SAR campaigns. Its simpler C15 framework, lacking the ester groups of mniopetals A–D (MW 466–508) [2], allows medicinal chemists to systematically functionalize the core and map the contributions of each substituent to biological activity. This approach is not feasible with the more complex, esterified analogs where the pharmacophore's essential elements are already heavily modified.

Antiviral Discovery Program Starting Point with Validated Stereochemistry

Research groups initiating antiviral discovery programs against HIV-1 or other reverse-transcribing viruses can prioritize Mniopetal E as a starting point with a fully resolved, synthetically validated absolute configuration [1]. The total synthesis provides a reliable route to the pure enantiomer, avoiding the stereochemical ambiguities that often plague natural product isolates [2]. This ensures that any observed activity is attributable to a single, defined molecular entity, which is critical for downstream development and reproducibility.

Synthetic Methodology Benchmarking and Derivatization

The total synthesis of Mniopetal E, featuring a key stereoselective intramolecular Diels-Alder reaction to construct the highly oxygenated tricyclic core [1], represents a significant challenge in organic chemistry. Procuring the natural product provides an authentic reference standard for analytical method development, synthetic route validation, and for benchmarking the efficiency of novel synthetic methodologies targeting complex drimane frameworks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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